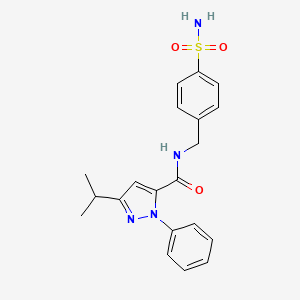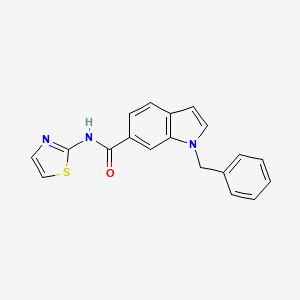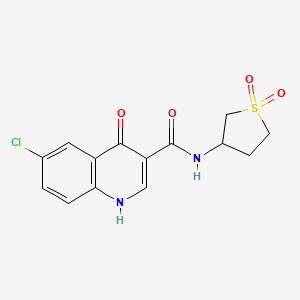![molecular formula C20H15ClN4O2 B10991777 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10991777.png)
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide: indole acetamide , belongs to the class of indole derivatives. Indole compounds have a benzopyrrole structure and exhibit diverse biological activities . The indole nucleus is present in several synthetic drug molecules, making it an essential heterocyclic system.
Preparation Methods
Synthetic Routes:: The synthesis of indole acetamide involves the condensation of appropriate precursors. While specific synthetic routes may vary, one common method is the reaction between a substituted pyridazinone and an indole derivative.
Reaction Conditions::Precursors: Substituted pyridazinone (e.g., 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-one) and indole (e.g., 1H-indol-4-ylamine).
Reaction Type: Condensation.
Solvent: Organic solvents (e.g., DMF, DMSO).
Catalyst: Acidic or basic conditions.
Temperature: Typically reflux conditions.
Isolation: Purification by recrystallization or column chromatography.
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and large-scale purification techniques.
Chemical Reactions Analysis
Indole acetamide can undergo various reactions:
Oxidation: Oxidative processes can lead to the formation of indole acetamide derivatives with different oxidation states.
Reduction: Reduction reactions may yield reduced indole acetamide analogs.
Substitution: Nucleophilic substitution at the indole or pyridazinone ring can introduce diverse substituents.
Common Reagents: Reagents like hydrazine, hydrogen peroxide, and metal catalysts.
Major Products: These reactions yield various derivatives with altered pharmacological properties.
Scientific Research Applications
Indole acetamide has been studied extensively for its biological potential:
Antiviral: Some derivatives exhibit antiviral activity against influenza and Coxsackie B4 viruses.
Anti-HIV: Certain indole derivatives show anti-HIV activity.
Antioxidant: Potential antioxidant effects.
Anticancer: Further research explores its role in cancer therapy.
Mechanism of Action
The exact mechanism of indole acetamide’s effects varies depending on the specific derivative. It likely involves interactions with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Indole acetamide’s uniqueness lies in its specific combination of the indole and pyridazinone moieties. Similar compounds include other indole derivatives, such as tryptophan and indole-3-acetic acid.
Properties
Molecular Formula |
C20H15ClN4O2 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C20H15ClN4O2/c21-14-6-4-13(5-7-14)16-8-9-20(27)25(24-16)12-19(26)23-18-3-1-2-17-15(18)10-11-22-17/h1-11,22H,12H2,(H,23,26) |
InChI Key |
CBRWSILSMLZLEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-methyl-2-[(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10991698.png)

![4-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B10991705.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10991707.png)
![methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10991723.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10991736.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide](/img/structure/B10991740.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B10991741.png)

![3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10991757.png)
![4-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10991767.png)
![ethyl 2-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10991768.png)


